N-Fmoc-R-2-amino-Nonanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with the Fmoc group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of nonanoic acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of nonanoic acid and Fmoc-Cl are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used in peptide coupling reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid is unique due to its specific chain length and the presence of the Fmoc protective group. This combination provides a balance between hydrophobicity and reactivity, making it particularly useful in peptide synthesis and other applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZDXKHXLJQSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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